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Compound of Interest

Compound Name: IT-143B

Cat. No.: B1241077 Get Quote

This guide provides researchers, scientists, and drug development professionals with essential

information for optimizing the seeding density of the 143B human osteosarcoma cell line.

Accurate cell seeding is critical for experimental reproducibility and success.

Frequently Asked Questions (FAQs)
Q1: What is the recommended seeding density for the routine culture of 143B cells?

For routine passaging and maintenance, the recommended seeding density for 143B cells

typically ranges from 1.0 x 10⁴ to 6.0 x 10⁴ viable cells/cm².[1] ATCC specifically recommends a

range of 2.0 x 10⁴ to 6.0 x 10⁴ cells/cm². A common practice is to split sub-confluent cultures

(70-80%) at a ratio of 1:3 to 1:8.[1]

Q2: What is the doubling time of 143B cells?

The reported doubling time for 143B cells varies between studies, with estimates ranging from

approximately 17 to 36 hours.[2][3][4] This variability can be influenced by culture conditions,

medium formulation, and cell health. It is advisable to determine the doubling time under your

specific laboratory conditions.

Q3: At what confluency should I passage my 143B cells?

It is recommended to subculture 143B cells when they reach 70-80% confluency.[1] Allowing

the cells to become 100% confluent should be avoided as it can lead to contact inhibition,
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reduced viability, and altered cellular behavior.[5]

Q4: How does seeding density impact different experimental assays?

Seeding density is a critical parameter that must be optimized for specific applications:

Transfection: For transfections, cells are typically plated 18-24 hours prior to the experiment

to reach a high confluency, often between 70% and 95%, at the time of transfection.

Viability and Proliferation Assays: Lower seeding densities are often required to ensure cells

remain in the logarithmic growth phase throughout the experiment. For example, one study

used 3,000 to 7,800 cells per well in a 96-well plate for a metabolic assay.[3]

Drug Screening: The optimal seeding density ensures that the cell number does not become

a limiting factor for detecting cytotoxic or cytostatic effects of a compound.[6]

Clonogenic Assays: Very low densities are used in these assays, for instance, 100 cells per

well in a 6-well plate, to allow for the growth of individual colonies.[4]

Troubleshooting Guide
Problem: My 143B cells are growing slowly or show low viability after passaging.

Possible Cause 1: Subculturing at high confluency. Cells passaged at or near 100%

confluency may have already exited the logarithmic growth phase, leading to a longer lag

phase or reduced viability after replating.[7]

Solution: Passage cells when they are 70-80% confluent to ensure they are actively

dividing.[1]

Possible Cause 2: Old cell stock. Cells that have been in continuous culture for many

passages may exhibit slower growth.

Solution: Use a fresh vial of low-passage cells from your cryopreserved stock.

Possible Cause 3: Incorrect cell counting. An inaccurate cell count can lead to seeding at a

much lower density than intended.
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Solution: Ensure the cell suspension is thoroughly mixed before taking a sample for

counting. Use a reliable counting method, such as an automated cell counter or a

hemocytometer with trypan blue exclusion for viability.

Problem: My cells are not distributed evenly, showing patches of high and low confluency.

Possible Cause 1: Uneven incubator shelves. A slight incline in the incubator shelf can cause

cells to settle unevenly in the culture vessel.[8]

Solution: Check that the incubator shelves are perfectly level.

Possible Cause 2: Improper seeding technique. Failure to properly mix the cells in the

medium before and during plating can lead to clumping and uneven distribution.

Solution: After adding the cell suspension to the flask or plate, gently rock the vessel in

forward-backward and side-to-side motions to ensure an even distribution before placing it

in the incubator.

Possible Cause 3: Issues with the culture vessel surface. Occasionally, batches of flasks or

plates may have inconsistencies in their surface treatment, affecting cell attachment.[8]

Solution: If the problem persists and other causes are ruled out, try using a different lot

number of your culture vessels.

Problem: My cells become over-confluent too quickly.

Possible Cause: Seeding density is too high. The initial number of cells plated is too high for

the intended culture duration.

Solution: Reduce the initial seeding density. If you are unsure of the optimal density,

perform a seeding density optimization experiment (see protocol below).

Quantitative Data Summary
Table 1: Recommended Seeding Densities for Routine Culture & Subculturing
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Source
Recommended Seeding
Density (viable cells/cm²)

Notes

ATCC (CRL-8303) 2.0 x 10⁴ - 6.0 x 10⁴ General maintenance.

ATCC (Subculture) 8.0 x 10³ - 4.0 x 10⁴ For subculturing.

Cytion 2.0 x 10⁴ General maintenance.[9]

Culture Collections 1.0 x 10⁴ - 3.0 x 10⁴
For splitting 70-80% confluent

cultures.[1]

Table 2: Suggested Starting Seeding Densities for Specific Applications

Application Culture Vessel
Suggested Seeding
Density

Source

Proliferation Assay 96-well plate
2,000 - 8,000

cells/well
[3][4]

Transfection 6-well plate

Plate to achieve 70-

95% confluency in

24h

Clonogenic Assay 6-well plate 100 cells/well [4]

Cell Sheet Formation 12-well plate 5.0 x 10⁴ cells/well [10]

Experimental Protocols
Protocol: Determining Optimal Seeding Density
This experiment is designed to identify the ideal seeding density that keeps 143B cells in the

logarithmic (exponential) growth phase for the duration of your planned experiment.

Materials:

143B cells in culture

Complete growth medium (e.g., DMEM with 10% FBS)
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Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS)

24-well plates (or other desired format)

Hemocytometer or automated cell counter

Trypan blue solution

Procedure:

Prepare Cell Suspension: Harvest a sub-confluent (70-80%) culture of 143B cells using

standard cell passaging techniques. Create a single-cell suspension in a complete growth

medium.

Cell Counting: Perform an accurate cell count using a hemocytometer and trypan blue to

determine the concentration of viable cells.

Serial Dilution & Seeding:

Prepare a range of cell densities. For a 24-well plate (surface area ~2 cm²), a good

starting range would be 2,500, 5,000, 10,000, 20,000, and 40,000 cells/well.

Seed at least three replicate wells for each density. Also include blank wells with medium

only for background measurements if using a plate reader-based assay.

Incubation: Incubate the plates under standard conditions (37°C, 5% CO₂).

Data Collection: At set time points (e.g., 24, 48, 72, and 96 hours), determine the cell number

in one set of replicate wells for each density. This can be done by:

Direct Cell Counting: Trypsinize and count the cells from each well.

Indirect Viability Assays: Use an assay like MTT, WST-1, or crystal violet staining.[3][11]

Data Analysis:
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For each initial seeding density, plot the cell number (or absorbance value) against time (in

hours).

Identify the seeding densities that result in a consistent, exponential increase in cell

number over your desired experimental timeframe (e.g., 48 or 72 hours). Densities that

cause the growth curve to plateau too early are too high, as the cells are becoming

confluent and exiting the log phase.[6]

The optimal seeding density will be the one that allows for robust growth throughout the

experiment without reaching confluency.

Visual Guides
Caption: Workflow for determining the optimal seeding density for 143B cells.
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Troubleshooting Logic for Poor Cell Growth

Observe poor cell growth
or low viability

Is cell distribution
uneven in the flask?

Check incubator level.
Improve mixing technique.

Consider new flask lot.

Yes

At what confluency
were cells passaged?

No

>90% Confluent 70-80% Confluent

Issue: Contact inhibition
and reduced viability.

Solution: Passage earlier.
Was cell count accurate?

Issue: Seeded too low.
Solution: Re-evaluate

counting protocol.

No

Check cell passage number
and reagent quality.
Use fresh cell stock.

Yes

Click to download full resolution via product page

Caption: A logical guide to troubleshooting poor 143B cell growth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1241077?utm_src=pdf-custom-synthesis
https://www.culturecollections.org.uk/nop/product/143b
https://www.cellosaurus.org/CVCL_2270
https://ar.iiarjournals.org/content/anticanres/33/4/1297.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10698968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10698968/
https://ar.iiarjournals.org/content/anticanres/36/1/221.full.pdf
https://www.researchgate.net/figure/Optimization-of-seeding-density-and-assay-timing-MCF-10A-cells-are-plated-at-six_fig1_318156863
https://bitesizebio.com/63887/cell-confluency/
https://www.researchgate.net/post/Cells_have_high_and_low_confluency_in_same_flask
https://www.cytion.com/143B-Cells/305232
https://pmc.ncbi.nlm.nih.gov/articles/PMC8498338/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8498338/
https://www.researchgate.net/figure/A-Crystal-violet-staining-assay-for-cell-viability-143B-cells-were-seeded-in-12-well_fig3_49677760
https://www.benchchem.com/product/b1241077#optimizing-seeding-density-for-143b-cell-experiments
https://www.benchchem.com/product/b1241077#optimizing-seeding-density-for-143b-cell-experiments
https://www.benchchem.com/product/b1241077#optimizing-seeding-density-for-143b-cell-experiments
https://www.benchchem.com/product/b1241077#optimizing-seeding-density-for-143b-cell-experiments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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